

Spectroscopic data for 2-Chloro-4-methylquinoline

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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-4-methylquinoline**

Introduction

2-Chloro-4-methylquinoline, also known as 2-chlorolepidine, is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.^[1] Its molecular structure, comprising a quinoline core substituted with a chloro group and a methyl group, imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide offers an in-depth analysis of **2-Chloro-4-methylquinoline** using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to blend theoretical principles with practical, field-proven insights, explaining not just the data, but the causality behind the experimental choices and interpretation.

Molecular Identity and Structure

A foundational understanding begins with the basic molecular properties and a clear structural representation for spectroscopic assignment.

Table 1: Chemical Identity of 2-Chloro-4-methylquinoline

Property	Value	Source
CAS Number	634-47-9	[2][3]
Molecular Formula	C ₁₀ H ₈ ClN	[2][3]
Molecular Weight	177.63 g/mol	[2]
Appearance	White crystals or powder	[4]
Melting Point	53.0-59.0 °C	[4]
SMILES	<chem>Cc1cc(Cl)nc2ccccc12</chem>	
InChI Key	PFEIMKNQOIFKSW-UHFFFAOYSA-N	[2]

To facilitate a detailed discussion of the NMR spectra, the atoms in the **2-Chloro-4-methylquinoline** molecule are systematically numbered as shown in the diagram below.

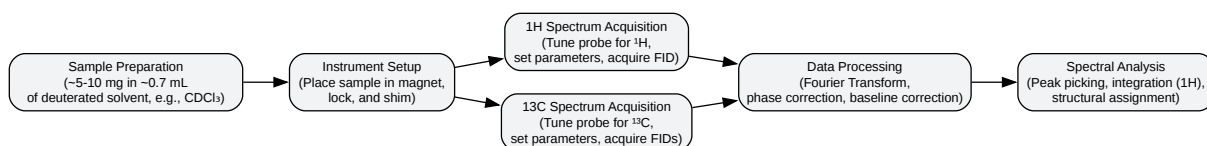


Figure 2: General NMR Experimental Workflow

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Figure 2: General NMR Experimental Workflow

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Chloro-4-methylquinoline** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. [5]3. **Acquisition:** Before acquisition, the instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
- **Parameters:** A standard proton experiment is run, typically with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.
- **Processing:** The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

The aromatic region of the spectrum is characteristic of a substituted quinoline. The protons on the carbocyclic ring (H5, H6, H7, H8) form a complex splitting pattern, while the proton on the heterocyclic ring (H3) and the methyl protons (CH_3) appear as distinct signals.

Table 2: Expected ^1H NMR Spectroscopic Data (in CDCl_3)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H8	~8.10	Doublet (d)	~8.4	1H
H5	~7.95	Doublet (d)	~8.4	1H
H7	~7.70	Triplet of doublets (td)	~8.4, 1.4	1H
H6	~7.55	Triplet of doublets (td)	~8.4, 1.2	1H
H3	~7.20	Singlet (s)	-	1H
CH_3 (C4)	~2.65	Singlet (s)	-	3H

- Aromatic Protons (H5-H8): These protons on the benzene ring portion of the quinoline system typically resonate between 7.5 and 8.2 ppm. [6]H8 is often the most deshielded due to the anisotropic effect of the nearby nitrogen atom and ring current. H5 is similarly deshielded. H6 and H7 appear further upfield and show more complex splitting as they are coupled to multiple neighbors. The expected pattern is two doublets and two triplets (or more complex multiplets). [7]* Heterocyclic Proton (H3): The proton at the C3 position is a singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent chloro- and methyl-substituted carbons.
- Methyl Protons (CH₃): The three protons of the methyl group at C4 are equivalent and appear as a sharp singlet, typically upfield around 2.6-2.7 ppm. [6]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

- Sample and Instrument: The same sample prepared for ¹H NMR can be used. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
- Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. [8]A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times. [9][10]3. Processing: The data is processed similarly to the ¹H spectrum. The solvent signal (CDCl₃ at δ 77.16 ppm) is used for referencing.

The spectrum will show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment, particularly the influence of the nitrogen and chlorine atoms.

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C2	~151.0
C4	~148.5
C8a	~147.0
C7	~130.0
C5	~129.5
C8	~127.0
C4a	~126.5
C6	~124.0
C3	~121.0
CH ₃ (C4)	~18.5

- **Quaternary Carbons:** C2, C4, C4a, and C8a are quaternary and generally show lower intensity peaks. C2 is significantly downfield due to being bonded to both nitrogen and chlorine. C4 is also downfield, influenced by the nitrogen and the methyl group. [11][12]*
Protonated Aromatic Carbons: C3, C5, C6, C7, and C8 appear in the typical aromatic region (120-135 ppm). Their specific shifts are determined by their position relative to the substituents and the nitrogen atom.
- **Methyl Carbon:** The methyl carbon (CH₃) is found in the aliphatic region, typically far upfield around 18-20 ppm. [6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **2-Chloro-4-methylquinoline**. [13][14]

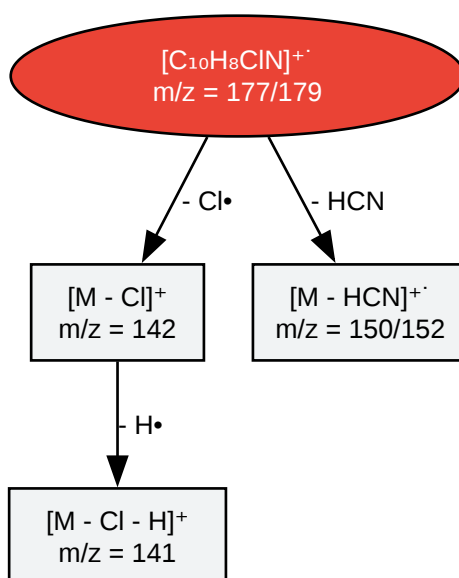


Figure 3: Key Fragmentation in EI-MS

[Click to download full resolution via product page](#)*Figure 3: Key Fragmentation in EI-MS*

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. [15]2. **Ionization:** The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [15]3. **Analysis:** The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

The mass spectrum for **2-Chloro-4-methylquinoline** is available in the NIST Chemistry WebBook. [3]

Table 4: Key Mass Spectrometry Data (EI)

m/z	Relative Intensity	Proposed Identity	Notes
177	High	$[M]^{+\cdot}$ (Molecular Ion, ^{35}Cl)	The base peak, confirming the molecular weight.
179	~32% of 177	$[M+2]^{+\cdot}$ (Isotope Peak, ^{37}Cl)	The characteristic M+2 peak due to the natural abundance of the ^{37}Cl isotope (~32.5% of ^{35}Cl). This is definitive evidence of a single chlorine atom.
142	High	$[M - \text{Cl}]^+$	Loss of a chlorine radical from the molecular ion.
141	Moderate	$[M - \text{Cl} - \text{H}]^+$	Loss of a hydrogen radical following the loss of chlorine.
115	Moderate	$[\text{C}_9\text{H}_7]^+$	Further fragmentation, likely loss of HCN from the m/z 142 fragment.

- **Molecular Ion Peak:** The presence of a strong molecular ion peak at m/z 177 is characteristic of aromatic heterocyclic compounds, which are relatively stable under EI conditions. [16]*
- **Chlorine Isotope Pattern:** The most crucial diagnostic feature is the pair of peaks at m/z 177 and 179 with an approximate 3:1 intensity ratio. This pattern is a definitive signature for a molecule containing one chlorine atom.
- **Primary Fragmentation:** The most significant fragmentation pathway is the loss of the chlorine atom to form a stable cation at m/z 142. [3] This fragment can subsequently lose a hydrogen atom to form the ion at m/z 141.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

This method is ideal for solid samples and avoids interference from solvents. [17]1. Sample Preparation: Dissolve a small amount of **2-Chloro-4-methylquinoline** (~10-20 mg) in a few drops of a volatile solvent like methylene chloride. 2. Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [17]3. Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty beam path should be run first and automatically subtracted from the sample spectrum. 4. Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm^{-1}).

The IR spectrum provides a unique "fingerprint" for the molecule. Key absorption bands confirm the presence of aromatic C-H bonds, C=C and C=N double bonds, and the C-Cl bond.

Table 5: Key Infrared Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic C-H
~2950	C-H Stretch	Methyl (CH_3)
~1600, ~1560, ~1500	C=C and C=N Stretch	Quinoline Ring
~1450	C-H Bend	Methyl (CH_3)
~850-750	C-H Bend (out-of-plane)	Aromatic C-H
~700-600	C-Cl Stretch	Aryl Halide

- Aromatic and Aliphatic C-H Stretches: The region above 3000 cm^{-1} will show weak to medium peaks characteristic of C-H bonds on the aromatic ring. Just below 3000 cm^{-1} , absorptions for the methyl group C-H bonds will appear. [18]* Ring Vibrations (C=C/C=N): The region from $1620\text{-}1450 \text{ cm}^{-1}$ is dominated by strong, sharp absorptions from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the

quinoline aromatic system. [19]* Fingerprint Region: Below 1400 cm^{-1} , the spectrum becomes highly complex with various bending and stretching vibrations. The strong out-of-plane C-H bending bands between $850\text{-}750\text{ cm}^{-1}$ are diagnostic for the substitution pattern on the benzene ring. The C-Cl stretch is expected to appear in the lower frequency range of this region. [19]

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating characterization of **2-Chloro-4-methylquinoline**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, MS confirms the molecular weight and the presence of chlorine, and IR spectroscopy identifies the key functional groups and aromatic nature of the compound. Together, these techniques form an indispensable toolkit for researchers, confirming the identity, structure, and purity of this vital chemical intermediate, thereby ensuring the integrity of subsequent research and development efforts.

References

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Sources

- 1. 634-47-9|2-Chloro-4-methylquinoline|BLD Pharm [bldpharm.com]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 4. 2-Chloro-4-methylquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]

- 7. repository.uncw.edu [repository.uncw.edu]
- 8. sc.edu [sc.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. epfl.ch [epfl.ch]
- 11. journals.iucr.org [journals.iucr.org]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. article.sapub.org [article.sapub.org]
- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spittelék | 195 Citations [scispace.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. amherst.edu [amherst.edu]
- 19. researchgate.net [researchgate.net]
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